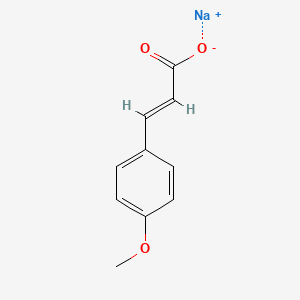
Sodium p-methoxycinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium p-methoxycinnamate is an organic compound derived from p-methoxycinnamic acid. It is commonly used in various applications due to its ability to absorb ultraviolet (UV) radiation. This compound is particularly valued in the cosmetic industry as a UV filter in sunscreens and other skincare products. Its chemical structure allows it to effectively absorb UV-B rays, providing protection against sunburn and other UV-induced skin damage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the following steps:
- p-Methoxycinnamic acid is reacted with sodium hydroxide in an aqueous medium.
Neutralization: The reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the sodium salt.
Purification: The precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The process involves:
Continuous Esterification:
p-Methoxycinnamic acid and sodium hydroxide are continuously fed into a reactor.Separation and Purification: The product is continuously separated from the reaction mixture and purified using crystallization or other suitable methods.
化学反应分析
Types of Reactions
Sodium p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to p-methoxycinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products
- p-Methoxybenzoic acid p-Methoxycinnamyl alcohol
Substitution: Various substituted cinnamates depending on the nucleophile used
科学研究应用
Sodium p-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for skin disorders and other conditions.
Industry: It is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
作用机制
The primary mechanism of action of sodium p-methoxycinnamate is its ability to absorb UV radiation. The compound contains a conjugated double bond system that absorbs UV-B rays, preventing them from penetrating the skin. This absorption process involves the excitation of electrons to higher energy states, which dissipates the UV energy as heat, thereby protecting the skin from damage.
相似化合物的比较
Sodium p-methoxycinnamate is often compared with other UV filters such as:
Octyl methoxycinnamate: Similar in structure but used in different formulations.
Ethyl p-methoxycinnamate: Another derivative with similar UV-absorbing properties.
Benzophenone: A different class of UV filters with broader UV absorption.
Uniqueness
This compound is unique due to its high solubility in water, making it suitable for aqueous formulations. Its effectiveness as a UV-B filter and its relatively low toxicity make it a preferred choice in many cosmetic products.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its ability to absorb UV radiation makes it an essential ingredient in sunscreens and other skincare products. Ongoing research continues to explore its potential in medicine and other industries, highlighting its importance in scientific and industrial applications.
属性
CAS 编号 |
7340-42-3 |
|---|---|
分子式 |
C10H9NaO3 |
分子量 |
200.17 g/mol |
IUPAC 名称 |
sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
InChI 键 |
VOKPJLHFFYVQNS-KQGICBIGSA-M |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
相关CAS编号 |
830-09-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





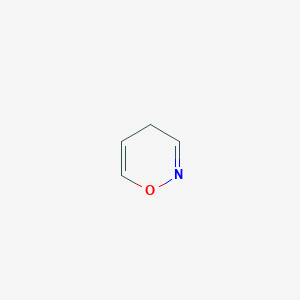
![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
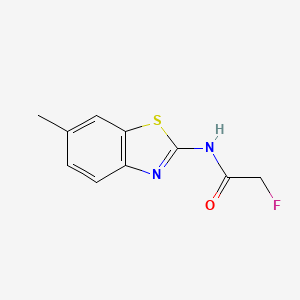

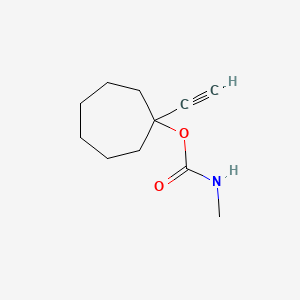

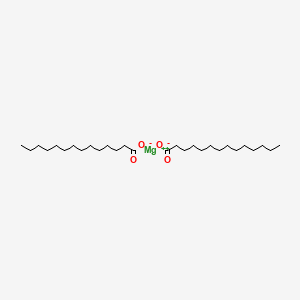
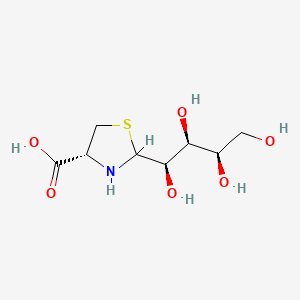
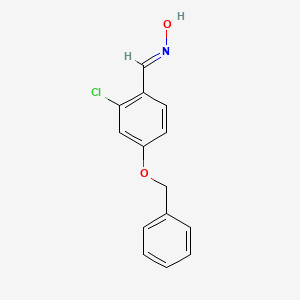

![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)
